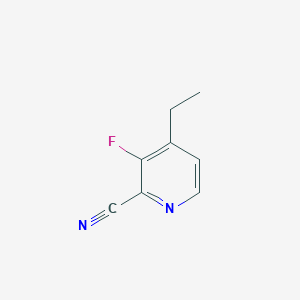

4-Ethyl-3-fluoro-2-pyridinecarbonitrile

Description

Properties

Molecular Formula |

C8H7FN2 |

|---|---|

Molecular Weight |

150.15 g/mol |

IUPAC Name |

4-ethyl-3-fluoropyridine-2-carbonitrile |

InChI |

InChI=1S/C8H7FN2/c1-2-6-3-4-11-7(5-10)8(6)9/h3-4H,2H2,1H3 |

InChI Key |

HBSOAVSNVFXXRW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NC=C1)C#N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Characteristics (Inferred from Analogous Compounds):

- Molecular Formula : C₅H₈Br (unsaturated variant) vs. C₅H₁₁Br (saturated variant).

- Structure : The double bond in 1-bromo-3-methyl-1-butene likely results in vinylic bromine, which differs in reactivity from allylic bromides (e.g., 1-bromo-3-methyl-2-butene) .

- Synthesis : Similar bromoalkenes are synthesized via hydrobromination of dienes or alkenes. For example, 1-bromo-3-methyl-2-butene is prepared by reacting isoprene with PBr₃/SiO₂ at -8°C .

Comparison with Similar Compounds

The following table and analysis compare 1-bromo-3-methyl-1-butene with structurally related brominated compounds, emphasizing physical properties, reactivity, and applications.

Table 1: Comparative Analysis of Brominated Compounds

Reactivity and Functional Group Analysis

1-Bromo-3-methyl-1-butene (Hypothetical) :

- The vinylic bromine (directly attached to a double-bonded carbon) would exhibit resistance to nucleophilic substitution (SN2) due to steric hindrance and poor leaving-group activation. However, it may undergo electrophilic additions (e.g., hydrohalogenation) or serve as a diene in Diels-Alder reactions.

1-Bromo-3-methyl-2-butene :

- As an allylic bromide, this compound is highly reactive in SN2 reactions due to stabilization of the transition state by the adjacent double bond. It is widely used in synthesizing terpenes and pharmaceuticals .

1-Bromo-3-methylbutane :

- A saturated primary bromide, this compound undergoes efficient SN2 reactions. Its higher boiling point (149–151°C) compared to unsaturated analogs reflects stronger van der Waals forces .

Preparation Methods

Route 1: Sequential Halogen Replacement

-

Starting Material : 2,3-Dichloro-4-ethylpyridine

-

Step 1 : Fluorination at 3-position via Halex reaction (KF, DMF, 130°C).

-

Step 2 : Cyanation at 2-position using PTC-mediated substitution (KCN, Aliquat 336).

-

Overall Yield : ~75% (estimated)

-

Challenges : Regioselective fluorination requires precise temperature control.

Route 2: Ring Construction via Cyclization

-

Hantzsch Pyridine Synthesis : Condensation of ethyl acetoacetate, ammonia, and 3-fluoro-2-cyanoacetate derivatives.

-

Limitations : Low regiocontrol for multi-substituted pyridines.

Comparative Analysis of Methods

Q & A

Q. Table 1: Example Reaction Conditions for Analogous Compounds

| Compound | Method | Yield | Reference |

|---|---|---|---|

| 4-Chloro-2-pyridinecarbonitrile | Nucleophilic substitution | 85% | |

| 2-Amino-4-arylpyridinecarbonitrile | Solvent-free, NaOEt | >90% |

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : Use and NMR to confirm substituent positions. Fluorine’s strong electronegativity causes distinct splitting patterns (e.g., coupling in pyridine rings) .

- X-ray Crystallography : Resolve crystal packing and substituent orientation. For example, monoclinic systems (e.g., space group ) with unit cell parameters , , are typical for fluorinated pyridines .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks ( 190.05 for ).

Advanced: How can researchers resolve contradictions in spectral data, such as unexpected coupling constants in 19F^{19}\text{F}19F NMR?

Answer:

Discrepancies often arise from conformational flexibility or intermolecular interactions. Strategies include:

- Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers around the ethyl group) .

- DFT Calculations : Compare experimental chemical shifts with computed values (B3LYP/6-311+G(d,p)) to validate electronic environments .

- Crystallographic Validation : Cross-reference NMR data with X-ray-derived bond angles (e.g., C-F bond length ~1.34 Å) to confirm substituent geometry .

Advanced: What role does this compound play in multicomponent reactions (MCRs) for generating polycyclic scaffolds?

Answer:

Pyridinecarbonitriles act as electrophilic partners in MCRs due to their electron-deficient aromatic rings. For example:

Q. Table 2: Example MCR Outcomes

| Reactants | Product Scaffold | Key Conditions | Reference |

|---|---|---|---|

| Malononitrile + 4-piperidone | Pyrano[3,2-c]pyridine | NaOEt, MeOH, reflux |

Advanced: How can computational models predict the reactivity of this compound in metal-catalyzed cross-couplings?

Answer:

- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The cyano group (CN) and fluorine atom are key reactive centers .

- Ligand Design : Model Pd-catalyzed couplings (e.g., Suzuki-Miyaura) by analyzing steric effects of the ethyl group on transition-state geometries .

- Solvent Effects : Use COSMO-RS to simulate polarity impacts on reaction rates in DMF or THF .

Advanced: What strategies mitigate decomposition risks during storage or handling of fluorinated pyridinecarbonitriles?

Answer:

- Storage : Keep under inert gas (N/Ar) at −20°C to prevent hydrolysis of the cyano group .

- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradants (e.g., hydrolyzed amides) .

- Handling : Use anhydrous solvents and gloveboxes to minimize moisture exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.